Rhizoxin D

CAS No.:

Cat. No.: VC1833398

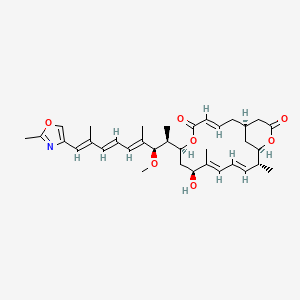

Molecular Formula: C35H47NO7

Molecular Weight: 593.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H47NO7 |

|---|---|

| Molecular Weight | 593.7 g/mol |

| IUPAC Name | (1R,3E,7S,9S,10E,12E,14R,15R)-9-hydroxy-7-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-10,14-dimethyl-6,16-dioxabicyclo[13.3.1]nonadeca-3,10,12-triene-5,17-dione |

| Standard InChI | InChI=1S/C35H47NO7/c1-22(17-29-21-41-27(6)36-29)11-8-14-25(4)35(40-7)26(5)32-20-30(37)23(2)12-9-13-24(3)31-18-28(19-34(39)42-31)15-10-16-33(38)43-32/h8-14,16-17,21,24,26,28,30-32,35,37H,15,18-20H2,1-7H3/b11-8+,13-9+,16-10+,22-17+,23-12+,25-14+/t24-,26+,28-,30+,31-,32+,35+/m1/s1 |

| Standard InChI Key | BDCIVUTULLELHY-BRPJXHCYSA-N |

| Isomeric SMILES | C[C@@H]1/C=C/C=C(/[C@H](C[C@H](OC(=O)/C=C/C[C@@H]2C[C@H]1OC(=O)C2)[C@H](C)[C@H](/C(=C/C=C/C(=C/C3=COC(=N3)C)/C)/C)OC)O)\C |

| Canonical SMILES | CC1C=CC=C(C(CC(OC(=O)C=CCC2CC1OC(=O)C2)C(C)C(C(=CC=CC(=CC3=COC(=N3)C)C)C)OC)O)C |

Introduction

Chemical Structure and Properties

Rhizoxin D possesses a complex molecular architecture characterized by a 16-membered macrolactone core structure with multiple stereogenic centers and functional groups. The compound features a distinctive 16-membered lactone ring connected to an oxazole ring through an extended unsaturated carbon chain . The molecule contains several key structural elements that contribute to its biological activity, including:

-

A macrocyclic lactone core (16-membered ring)

-

Multiple stereogenic centers that require precise control during synthesis

-

A trisubstituted C11-C12 alkene flanked by an allylic hydroxyl group

-

An oxazole heterocyclic component

-

Extended conjugated diene systems

The total structure can be conceptually divided into four key subunits as established in synthetic strategies:

-

Subunit A: representing carbons C3-C9

-

Subunit B: representing carbons C10-C13

-

Subunit C: representing carbons C14-C19

This segmentation has proven valuable for developing synthetic approaches to this complex natural product, allowing chemists to address the stereochemical challenges of each segment independently before assembling the complete molecule.

Biosynthesis and Natural Sources

Natural Production

While the original rhizoxin compound was initially thought to be produced directly by the fungus Rhizopus microsporus, research has revealed a more complex biosynthetic story. The actual biosynthesis occurs through Paraburkholderia rhizoxinica, a bacterial endosymbiont that lives within the fungal cells . This represents one of the most fascinating examples of endosymbiotic relationships resulting in bioactive compound production.

The discovery that rhizoxin compounds are actually bacterial metabolites rather than fungal products has significant implications for understanding their ecological role and for developing strategies to harness their production. The bacterial endosymbiont can be independently cultured, potentially allowing for optimized production of rhizoxin and related compounds through fermentation approaches rather than relying on total chemical synthesis .

Biosynthetic Pathway

The biosynthesis of rhizoxin compounds involves complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzyme systems. Research with Pseudomonas fluorescens Pf-5, which produces rhizoxin analogs, has identified gene clusters containing characteristic sequences of both PKS and NRPS elements . These enzymatic complexes orchestrate the assembly of the carbon backbone and the incorporation of the various functional groups found in Rhizoxin D.

The genetic basis for rhizoxin production has been experimentally verified through insertional mutagenesis studies. When the gene cluster responsible for rhizoxin production (specifically the rzxB gene) is disrupted, the organism loses the ability to produce rhizoxin compounds, confirming the role of these genes in the biosynthetic pathway .

Synthesis Methods

Classical Total Synthesis Approach

The total synthesis of Rhizoxin D represents a significant achievement in synthetic organic chemistry due to the compound's structural complexity. One established approach divides the molecule into four key subunits (A, B, C, and D) that are synthesized separately and then connected through a series of coupling reactions .

Subunit A, representing carbons C3-C9, was prepared through cyclization of iodo acetal (compound 21), which established the configuration at C5 through a stereoselective radical addition process. The strategy involved dehalogenation of the iodo acetal and addition of the resulting radical to the β-carbon of a (Z)-α,β-unsaturated ester .

Subunit B (C10-C13) was introduced through a Wittig reaction, coupling a phosphorane (compound 30) with an aldehyde derived from phenylthioacetal (compound 24). This reaction successfully established the (E,E)-dienoate structure (compound 31) that forms part of the extended conjugated system in Rhizoxin D .

Subunit C (C14-C19) was synthesized starting from propargyl alcohol in a six-step sequence. The critical stereochemical control came during an aldol reaction between the aldehyde derived from subunit B and the enolate of the methyl ketone from subunit C. Using (+)-DIPCl as a stereocontrol agent, this reaction established the (13S)-configuration with excellent selectivity (17-20:1 ratio over the undesired diastereomer) .

The final assembly involved an intramolecular Wadsworth-Emmons reaction to form the macrolactone, followed by a Stille coupling with stannane (subunit D) to complete the molecule .

Modern Synthetic Strategies

More recent approaches to Rhizoxin D synthesis have challenged conventional wisdom regarding macrocycle formation. While traditional metathesis strategies suggest closing macrocycles at disubstituted olefinic sites for optimal results, a newer approach has successfully targeted the trisubstituted C11-C12 alkene flanked by an allylic hydroxyl group as the key disconnection point .

This innovative strategy employed a sequence of:

-

Alkyne metathesis

-

Trans-hydrostannation

-

Cross-coupling reactions

This approach delivered the desired structural motif with excellent selectivity and in good yield, demonstrating that macrocyclization at trisubstituted alkenes can be viable when appropriate methodology is applied. The success of this approach may have broader implications for the synthesis of other natural products containing similar structural features .

Mechanism of Action

Rhizoxin D, like the parent compound rhizoxin, exerts its biological effects primarily through interaction with tubulin, a key protein involved in cell division. Specifically, rhizoxin compounds bind to β-tubulin in eukaryotic cells, disrupting microtubule formation . This disruption has multiple cellular consequences:

-

Prevention of mitotic spindle formation

-

Inhibition of cell division

-

Depolymerization of already assembled microtubules

The mechanism of action resembles that of Vinca alkaloids, another class of antimitotic compounds used in cancer treatment . By interfering with microtubule dynamics during mitosis, rhizoxin compounds effectively halt cell proliferation, particularly affecting rapidly dividing cells such as cancer cells.

The specificity of Rhizoxin D for tubulin binding explains both its antimitotic properties in cancer cells and its toxicity profile, as microtubules play essential roles in multiple cellular processes beyond cell division.

Biological Activities

Toxicity Profile

Clinical studies with rhizoxin have provided valuable information about the toxicity profile of this class of compounds. The main adverse effects observed include:

-

Hematological toxicity: neutropenia (CTC grade 3 in 24.2% of courses, grade 4 in 9.2% of courses)

-

Mild thrombocytopenia (only drug-related CTC grade 1 observed)

-

Alopecia (occurring in all patients after two treatment courses)

The observed toxicity profile is consistent with the compound's mechanism of action, as microtubule inhibitors typically affect rapidly dividing normal cells like those in the bone marrow and gastrointestinal tract in addition to tumor cells.

Other Biological Effects

Beyond anticancer properties, rhizoxin analogs have demonstrated diverse biological activities:

-

Antifungal activity: Various rhizoxin analogs show differential toxicity against plant pathogens such as Botrytis cinerea and Phytophthora ramorum

-

Phytotoxicity: Rhizoxin compounds cause characteristic swelling of rice roots, although the effect varies between analogs and plant species

Studies of rhizoxin analogs produced by Pseudomonas fluorescens Pf-5 have shown that different structural variants exhibit varying potency against both plant pathogens and plant species, suggesting structure-activity relationships that could inform the development of more selective compounds .

Research and Development Status

The synthetic accessibility of Rhizoxin D has been significantly improved through advances in synthetic methodology, including the novel approach utilizing alkyne metathesis at a trisubstituted olefinic site . These synthetic advances may facilitate further structure-activity relationship studies and optimization of rhizoxin analogs.

Additionally, the discovery that rhizoxin compounds are produced by bacterial endosymbionts that can be cultured independently opens alternative production methods beyond total synthesis . This could potentially allow for more cost-effective and scalable production of Rhizoxin D and related compounds for research and development purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume